molecular formula C6H8N2O3S B2515468 5-Methoxypyridine-3-sulfonamide CAS No. 1553088-23-5

5-Methoxypyridine-3-sulfonamide

Cat. No.: B2515468
CAS No.: 1553088-23-5
M. Wt: 188.2
InChI Key: ROJVYTDXWIAKRX-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-sulfonamide is a versatile chemical compound with a methoxy group attached to the pyridine ring at the 5-position and a sulfonamide group at the 3-position.

Safety and Hazards

Sulfonamides, including 5-Methoxypyridine-3-sulfonamide, are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Biochemical Analysis

Biochemical Properties

5-Methoxypyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound’s interaction with these enzymes leads to the inhibition of their kinase activities, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of AKT, a downstream effector of PI3K . This compound also causes cell cycle arrest in the G0/G1 phase, further inhibiting cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activities . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT, resulting in reduced cell proliferation and increased apoptosis. Additionally, molecular docking studies have confirmed the binding mode of this compound with PI3K and mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and mTOR activities without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effects on target enzymes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes disrupts normal cellular metabolism, leading to altered energy production and utilization. Additionally, this compound may influence other metabolic pathways indirectly through its effects on cell signaling and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. Studies have shown that this compound can accumulate in certain tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with PI3K and mTOR suggests that it may localize to areas where these enzymes are active, such as the cytoplasm and nucleus . This localization is essential for the compound’s inhibitory effects on cell signaling and metabolism.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated pyridine derivatives, sulfonic acids, and various substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxypyridine-2-sulfonamide
  • 5-Methoxypyridine-4-sulfonamide
  • 5-Methoxypyridine-3-carboxamide

Uniqueness

5-Methoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVYTDXWIAKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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